

# Physicochemical Properties of 3-Methyl-2-(4-nitrophenyl)pyridine

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## Compound of Interest

Compound Name: 3-Methyl-2-(4-nitrophenyl)pyridine

Cat. No.: B052394

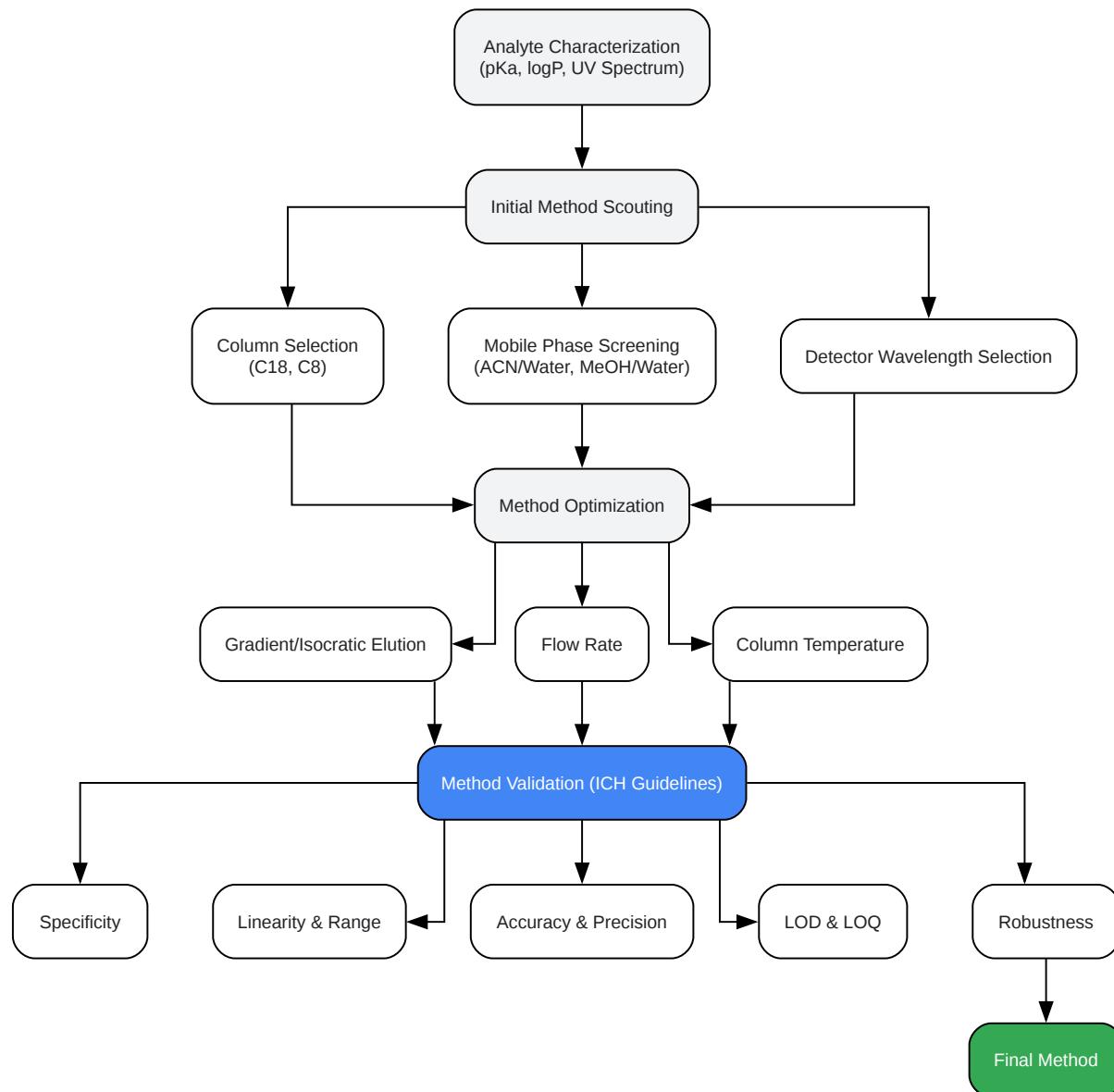
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A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	214.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
LogP	~3.1 (estimated for a similar compound)	<a href="#">[6]</a>
UV Absorbance	Strong UV absorbance expected due to the nitrophenyl group.	
pKa	Pyridine derivatives typically have a pKa around 5.2-6. <a href="#">[7]</a> <a href="#">[8]</a>	

## HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic approach, starting from initial parameter selection to final method validation.

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Caption: Workflow for HPLC Method Development and Validation.

## Experimental Protocols

### Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

- Accurately weigh approximately 10 mg of **3-Methyl-2-(4-nitrophenyl)pyridine** reference standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Working Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution:

- Prepare the sample by dissolving the material containing **3-Methyl-2-(4-nitrophenyl)pyridine** in the mobile phase to achieve a final concentration within the linear range of the method.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

### HPLC Instrumentation and Conditions

A typical HPLC system suitable for this analysis would consist of a quaternary pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	0-2 min: 30% B 2-10 min: 30-80% B 10-12 min: 80% B 12-12.1 min: 80-30% B 12.1-15 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (or $\lambda_{\text{max}}$ determined by UV scan)
Injection Volume	10 µL

## Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[\[9\]](#)[\[10\]](#)[\[11\]](#)

### System Suitability:

- Inject the standard solution five times and evaluate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

### Specificity (Selectivity):

- Analyze a blank (mobile phase), a placebo (if applicable), and the analyte standard. The blank and placebo should not show any interfering peaks at the retention time of **3-Methyl-2-(4-nitrophenyl)pyridine**.

### Linearity and Range:

- Inject the working standard solutions in triplicate.
- Plot a calibration curve of peak area versus concentration.

- The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .

Accuracy (Recovery):

- Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- The mean recovery should be within 98-102%.

Precision:

- Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
- The RSD for both should be  $\leq 2\%$ .

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

- Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve ( $LOD = 3.3 * \sigma/S$ ;  $LOQ = 10 * \sigma/S$ ).

Robustness:

- Intentionally vary method parameters such as flow rate ( $\pm 0.1$  mL/min), column temperature ( $\pm 2$  °C), and mobile phase composition ( $\pm 2\%$ ).
- The system suitability parameters should remain within acceptable limits.

## Data Presentation

All quantitative data from the method validation should be summarized in tables for clear interpretation and comparison.

Table 1: System Suitability Results

Parameter	Acceptance Criteria	Result
Retention Time RSD	$\leq 1.0\%$	
Peak Area RSD	$\leq 2.0\%$	
Tailing Factor	$\leq 2.0$	
Theoretical Plates	$\geq 2000$	

Table 2: Linearity Data

Concentration ( $\mu\text{g/mL}$ )	Mean Peak Area
1	
5	
10	
25	
50	
100	
Correlation Coefficient ( $r^2$ )	$\geq 0.999$

Table 3: Accuracy (Recovery) Data

Spike Level	Amount Added ( $\mu\text{g/mL}$ )	Amount Recovered ( $\mu\text{g/mL}$ )	Recovery (%)
80%			
100%			
120%			
Mean Recovery (%)	98-102%		

Table 4: Precision Data

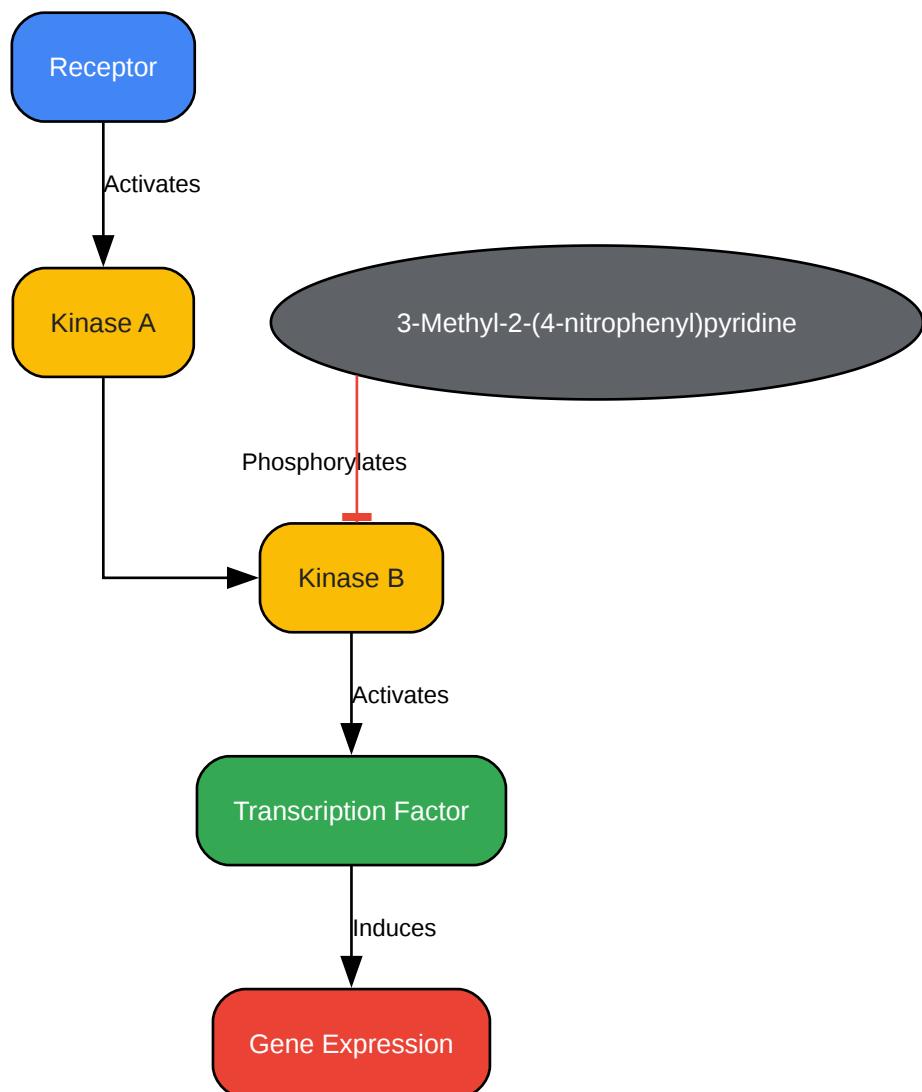
Precision Type	RSD (%)
Repeatability (Intra-day)	≤ 2.0%
Intermediate (Inter-day)	≤ 2.0%

Table 5: LOD and LOQ

Parameter	Result (µg/mL)
Limit of Detection (LOD)	
Limit of Quantitation (LOQ)	

## Hypothetical Signaling Pathway

While not directly related to HPLC method development, for illustrative purposes, a hypothetical signaling pathway where a pyridine derivative might act as an inhibitor is presented below.

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Caption: Hypothetical inhibition of a kinase signaling pathway.

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